N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S2/c1-19-14-8-12(17)13(9-15(14)20(2)25(19,22)23)18-16(21)10-4-6-11(24-3)7-5-10/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLAMXQWOJVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)SC)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 523.43 g/mol. It features a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C19H18F5N5O5S |
| Molecular Weight | 523.43 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 129896720 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with benzyl or substituted benzyl moieties have demonstrated enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents at the C-5 position of the thiadiazole ring has been shown to influence this activity positively .
Anticancer Properties
Studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have been evaluated against several cancer cell lines. A notable finding was that certain derivatives displayed cytotoxicity with IC50 values as low as 0.3 µM against pancreatic cancer cell lines (PaCa2) and demonstrated effectiveness in inhibiting proliferation in cervical cancer cell lines (HeLa) .
The mechanism by which these compounds exert their biological effects often involves interaction with critical biological targets. For instance:
- Matrix Metalloproteinases (MMPs): Some thiadiazole derivatives have been found to inhibit MMPs by binding to their active sites. This interaction is crucial in processes related to tumor metastasis and wound healing .
- Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells by modulating pathways related to apoptosis and cell proliferation .
Study 1: Antibacterial Activity
A study conducted on various thiadiazole derivatives revealed that those with electron-withdrawing groups exhibited superior antibacterial properties compared to their electron-donating counterparts. The study emphasized the importance of substituent positioning on the thiadiazole ring in enhancing activity against specific bacterial strains .
Study 2: Anticancer Activity
In another investigation focused on anticancer efficacy, a series of thiadiazole-based compounds were synthesized and tested against breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that compounds with specific substitutions at the C-5 position significantly inhibited cell growth and induced apoptosis .
Preparation Methods
Benzothiadiazole Core First Approach
Fragment Coupling Strategy
Parallel synthesis of components :
Convergent coupling :
Detailed Synthetic Procedures
Synthesis of Benzothiadiazole Core
Key intermediate : 6-Fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide.
Preparation of 4-(Methylthio)Benzoyl Chloride
Intermediate characterization : ¹H-NMR (CDCl₃) δ 7.89 (d, 2H), 7.32 (d, 2H), 2.53 (s, 3H).
Amide Coupling Reaction
Procedure :
- Dissolve 6-fluoro-1,3-dimethyl-2,2-dioxido-benzothiadiazol-5-amine (1.0 eq) in dry THF under N₂.
- Add 4-(methylthio)benzoyl chloride (1.2 eq) and Et₃N (2.0 eq) dropwise at 0°C.
- Warm to room temperature and stir for 12 h.
- Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc 3:1).
Yield : 78–85% (calculated from analogous reactions in).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Conditions | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18 column, MeCN:H₂O (70:30), 1 mL/min | 8.32 min | 98.7% |
Mechanistic Considerations
The sulfone oxidation (Step 3.1) likely proceeds through a sulfinic acid intermediate, with peroxide-mediated two-electron oxidation. Methylation at nitrogen centers involves SN2 displacement, favored by the use of polar aprotic solvents like DMF. Amide bond formation follows a nucleophilic acyl substitution mechanism, where the benzothiadiazole amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Process Optimization Challenges
- Regioselectivity in benzothiadiazole synthesis : Competing cyclization pathways may require careful control of reaction stoichiometry and temperature.
- Sulfone stability : Over-oxidation to sulfonic acids must be avoided by monitoring reaction progress.
- Amide coupling efficiency : Excess acyl chloride and base ensure complete conversion, but may complicate purification.
Comparative Analysis with Analogous Compounds
The synthesis shares key steps with related benzothiadiazole derivatives:
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
The synthesis of this compound requires multi-step reactions, often starting with functionalizing the benzo[c][1,2,5]thiadiazole core. Critical steps include:
- Sulfonylation : Introducing the 2,2-dioxido group via oxidation under controlled conditions (e.g., using H₂O₂ in acetic acid) to avoid over-oxidation .
- Amide coupling : Reacting the activated carboxylic acid derivative (e.g., acid chloride) with the substituted benzamide moiety. Use catalysts like DCC/DMAP or HATU for efficient coupling .
- Solvent selection : Polar aprotic solvents (DMF, DCM) are preferred for solubility and reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity. Validate purity via HPLC and ¹H/¹³C NMR .
Basic: How can the structure of this compound be confirmed spectroscopically?
Key analytical methods include:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | - δ 2.5–3.0 ppm (methyl groups on thiadiazole) - δ 7.2–8.1 ppm (aromatic protons) - δ 10.5–11.0 ppm (amide NH, if present) | Confirm substituent positions and integration ratios . |
| ¹³C NMR | - ~170 ppm (sulfone C=O) - ~165 ppm (amide C=O) - 110–150 ppm (aromatic carbons) | Verify electronic environments of functional groups . |
| IR | - 1350–1380 cm⁻¹ (S=O stretching) - 1650–1680 cm⁻¹ (amide C=O) | Identify sulfone and amide bonds . |
| HRMS | Exact mass matching molecular formula (e.g., C₁₉H₁₈FN₃O₃S₂) | Validate molecular integrity . |
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Design a SAR study by:
Analog synthesis : Vary substituents on the benzamide (e.g., replace methylthio with methoxy or halogens) and the thiadiazole core (e.g., adjust fluorine position) .
Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays. Include positive controls (e.g., staurosporine for kinases) .
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Compare with crystallographic data of similar compounds (e.g., PDB entries for benzothiadiazole-protein complexes) .
Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity trends .
Advanced: How to resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or impurities. Mitigate by:
- Reproducibility checks : Replicate assays in triplicate across independent labs using standardized protocols (e.g., CLIA guidelines) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that might skew results .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or confounding variables (e.g., cell line differences) .
Advanced: What mechanistic studies are suitable for elucidating its mode of action?
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to proposed targets (e.g., ATP-binding pockets) .
- Kinetic assays : Determine inhibition constants (Ki) using Lineweaver-Burk plots for enzyme targets .
- Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY derivatives) .
- Proteomics : Perform SILAC-based profiling to identify interacting proteins in treated vs. untreated cells .
Basic: What are the optimal storage conditions to maintain stability?
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC every 7 days .
Advanced: How can metabolic pathways be investigated for this compound?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via UPLC-QTOF-MS .
- CYP inhibition assays : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates .
- In silico prediction : Use ADMET Predictor or MetaCore to forecast Phase I/II metabolism sites .
Advanced: What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups on the amide nitrogen .
- Nanoparticle formulation : Use PLGA or liposomal encapsulation to enhance bioavailability .
- Co-solvent systems : Test combinations of Cremophor EL, ethanol, and saline for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
